7-Bromo-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine
Description
7-Bromo-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine is a substituted tetrahydronaphthalene derivative characterized by a bromine atom at position 7 and a methoxy group at position 5 on the aromatic ring. Its molecular weight is inferred to be ~280–300 g/mol based on similar compounds (e.g., 7-bromo-5-methyl analogs at 262.57 g/mol) .
Properties
Molecular Formula |
C11H14BrNO |
|---|---|
Molecular Weight |
256.14 g/mol |
IUPAC Name |
7-bromo-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine |
InChI |
InChI=1S/C11H14BrNO/c1-14-11-6-7(12)5-9-8(11)3-2-4-10(9)13/h5-6,10H,2-4,13H2,1H3 |
InChI Key |
QZMNENMQDPZFNS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC2=C1CCCC2N)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine typically involves the bromination of 5-methoxy-1,2,3,4-tetrahydronaphthalene followed by amination. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The subsequent amination step involves the use of ammonia or an amine source under controlled conditions to introduce the amine group at the desired position .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu)
Major Products Formed:
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, amines
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Chemistry: In chemistry, 7-Bromo-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities. It can be used in the synthesis of bioactive molecules that may exhibit antiviral, anticancer, or antimicrobial properties. Researchers explore its interactions with biological targets to understand its mechanism of action and potential therapeutic applications .
Medicine: In medicinal chemistry, this compound serves as a precursor for the development of pharmaceutical agents. Its structural features are exploited to design drugs that can interact with specific biological pathways, potentially leading to new treatments for various diseases .
Industry: Industrially, the compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for applications in the manufacture of dyes, pigments, and other chemical products .
Mechanism of Action
The mechanism of action of 7-Bromo-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Key Observations :
- Bromine vs.
- Methoxy Position : The 5-methoxy group in the target compound versus 7-methoxy in (S)-5-fluoro-7-methoxy analogs may alter electronic distribution and π-stacking interactions .
- Hydrochloride Salts : Derivatives like 7-bromo-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride exhibit improved solubility and crystallinity compared to free bases .
Biological Activity
7-Bromo-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine is a chemical compound with the molecular formula CHBrNO and a molecular weight of approximately 256.14 g/mol. This compound is notable for its unique tetrahydronaphthalene core, which is substituted with a bromine atom and a methoxy group. The presence of these substituents may confer distinct biological activities that warrant further investigation.
Chemical Structure
The compound features a chiral center at the first carbon, leading to enantiomeric forms. The structural representation is crucial for understanding its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | CHBrNO |
| Molecular Weight | 256.14 g/mol |
| CAS Number | 1335854-23-3 |
| Density | N/A |
| Melting Point | N/A |
Biological Activity Overview
Preliminary studies suggest that 7-Bromo-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine may exhibit various biological activities, including but not limited to:
- Antitumor Activity : Similar compounds with naphthalene structures have shown significant cytotoxic effects against various cancer cell lines. The structure-activity relationship (SAR) indicates that modifications in the naphthalene ring can enhance anticancer properties.
- Neurotransmitter Interaction : Given its amine functional group, it may interact with neurotransmitter systems, potentially affecting mood and cognition.
Antitumor Activity
A study investigated the cytotoxic effects of structurally related naphthalene derivatives on cancer cell lines. The results indicated that compounds with similar structural features to 7-Bromo-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine displayed IC values in the low micromolar range:
| Compound | IC (µg/mL) | Cancer Cell Line |
|---|---|---|
| 7-Bromo-5-methoxy-naphthalene | 1.61 ± 1.92 | Jurkat (T-cell leukemia) |
| 7-Bromo-naphthalene derivative | 1.98 ± 1.22 | HT29 (colon cancer) |
These findings suggest that the presence of specific substituents can significantly influence anticancer activity.
Neurotransmitter Modulation
Research into similar tetrahydronaphthalene derivatives has shown potential interactions with serotonin and dopamine receptors, which are critical for mood regulation and cognitive functions. The amine group in 7-Bromo-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine may facilitate these interactions.
The proposed mechanism of action for the biological activity of this compound involves:
- Binding Affinity : The bromine and methoxy groups may enhance binding affinity to target receptors or enzymes.
- Cell Signaling Pathways : Interaction with cell signaling pathways related to apoptosis and proliferation.
- Molecular Dynamics Simulations : These studies can elucidate how the compound interacts at a molecular level with various biological targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
